5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
説明
特性
CAS番号 |
606964-49-2 |
|---|---|
分子式 |
C23H23ClN4O3S |
分子量 |
471.0 g/mol |
IUPAC名 |
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H23ClN4O3S/c1-3-4-5-12-27-20(25)19(32(30,31)17-10-8-16(24)9-11-17)14-18-22(27)26-21-15(2)7-6-13-28(21)23(18)29/h6-11,13-14,25H,3-5,12H2,1-2H3 |
InChIキー |
JBHDJZSGYLNUCZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=C(C4=N2)C |
製品の起源 |
United States |
準備方法
合成経路および反応条件
5-(4-クロロフェニル)スルホニル-6-イミノ-11-メチル-7-ペンチル-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-2-オンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
トリアザトリシクロコアの形成: この手順には、制御された条件下での適切な前駆体の環化が含まれ、三環コア構造が形成されます。
スルホニル基の導入: スルホニル基は、スルホニル化反応によって導入され、多くの場合、塩基の存在下でスルホニルクロリドなどの試薬が使用されます。
官能基の修飾:
工業的生産方法
この化合物の工業的生産には、ラボ合成方法の最適化されたバージョンが使用される場合があり、スケーラビリティ、コスト効率、および環境への配慮に重点を置いています。連続フロー合成や自動反応器の使用などの技術は、効率と収率を向上させることができます。
化学反応の分析
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のための構成要素として使用されます。そのユニークな構造により、新しい化学反応性を探索し、新しい合成方法を開発することができます。
生物学
生物学的研究では、この化合物の誘導体は、酵素阻害剤や受容体モジュレーターとしての可能性について調査されています。スルホニル基とイミノ基の存在は、その生物活性に寄与しています。
医学
医学的には、この化合物とその誘導体は、抗炎症作用、抗がん作用、抗菌作用など、潜在的な治療用途について研究されています。三環構造は、その剛性と生物学的標的に対する相互作用能力により、特に創薬にとって興味深いものです。
産業
産業セクターでは、この化合物は、その安定性と官能基の多様性のために、ポリマーやコーティングなどの高度な材料の開発に使用することができます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors and receptor modulators. The presence of the sulfonyl and imino groups contributes to its bioactivity.
Medicine
Medicinally, this compound and its derivatives are studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. The tricyclic structure is particularly interesting for drug design due to its rigidity and ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
作用機序
5-(4-クロロフェニル)スルホニル-6-イミノ-11-メチル-7-ペンチル-1,7,9
生物活性
The compound 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazatricyclo structure with a sulfonyl group and a chlorophenyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of anticancer properties and kinase inhibition.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies on related pyrano[2,3-c]pyrazoles have shown promising results against glioblastoma cell lines by inhibiting key signaling pathways involved in tumor growth . The compound's structure suggests it may similarly inhibit cancer cell proliferation through mechanisms involving kinase inhibition.
Kinase Inhibition
Kinases are crucial in regulating various cellular processes, including cell growth and metabolism. The compound's potential to inhibit kinases could provide a therapeutic avenue for targeting cancers characterized by aberrant kinase activity. For example, related compounds have demonstrated low micromolar activity against AKT2/PKBβ, an oncogenic pathway often implicated in glioma malignancy .
Case Study 1: In Vitro Activity Against Glioblastoma
In a study investigating related compounds, one derivative exhibited an EC50 value of 20 μM against the GL261 murine glioblastoma cell line . This suggests that the compound under review may possess comparable efficacy in inhibiting glioma cell growth.
| Compound | EC50 (μM) | Target |
|---|---|---|
| 5-(4-Chlorophenyl)sulfonyl... | TBD | TBD |
| Reference Compound (MK-2206) | 2 μM | AKT |
Case Study 2: Antiviral Activity
In other studies focusing on sulfonamide derivatives containing similar functional groups, certain compounds demonstrated antiviral activity against tobacco mosaic virus (TMV) . This highlights the versatility of compounds with sulfonyl groups in exhibiting diverse biological activities.
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Kinase Inhibition : By inhibiting specific kinases like AKT2/PKBβ, the compound may disrupt signaling pathways essential for tumor survival and proliferation.
- Cellular Interaction : The sulfonyl group may facilitate interactions with proteins involved in various cellular processes, potentially leading to altered metabolic pathways.
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent-Driven Variations
The compound differs from its closest analog, 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[...]-pentaen-2-one (CID 3803471), primarily in the substituent at position 7:
Collision Cross-Section (CCS) Predictions
While CCS data for the pentyl-substituted compound is unavailable, its pyridin-3-ylmethyl analog exhibits the following adduct-specific CCS values :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 492.08916 | 215.1 |
| [M+Na]⁺ | 514.07110 | 235.4 |
| [M-H]⁻ | 490.07460 | 221.0 |
The pentyl variant is expected to have larger CCS values due to increased conformational flexibility from the alkyl chain, though this requires experimental validation.
Functional Group Impact
- Imino Group: May participate in tautomerism or metal coordination, similar to imino-containing antifungals like metconazole .
- Pentyl vs. Aromatic Substituents : The pentyl chain could improve lipid solubility, favoring blood-brain barrier penetration, whereas pyridinyl groups might enhance solubility in polar solvents .
Q & A
Basic Question: What are the recommended synthetic pathways and purification strategies for this compound?
Methodological Answer:
The synthesis of this polycyclic compound involves multi-step organic reactions, including sulfonylation, cyclization, and imino-group introduction. Key steps require precise control of reaction conditions:
- Temperature : Maintain 60–80°C during sulfonylation to prevent side reactions (e.g., over-sulfonation).
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates, as evidenced in analogous tricyclic syntheses .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Microwave-assisted synthesis (as in ) may reduce reaction time by 40% compared to conventional heating .
Basic Question: How should researchers characterize its structural and electronic properties?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:
- X-ray Crystallography : Resolve the tricyclic core and substituent orientations, as demonstrated in analogous azatricyclo structures (e.g., reports mean C–C bond precision of 0.004 Å) .
- NMR Spectroscopy : Use - and -NMR to confirm the imino group (δ ~160 ppm in ) and sulfonyl moiety (δ ~7.8–8.2 ppm in ) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution, particularly at the sulfonyl and imino groups.
Advanced Question: How to resolve contradictions in spectral data during structural validation?
Methodological Answer:
Discrepancies in spectral results (e.g., unexpected -NMR splitting patterns) may arise from dynamic stereochemistry or solvent effects. To address this:
- Variable-Temperature NMR : Conduct experiments between 25°C and −40°C to detect conformational exchange broadening .
- 2D NMR (COSY, NOESY) : Identify through-space interactions to distinguish between regioisomers .
- Cross-Validation with IR/Raman : Compare experimental carbonyl stretches (1650–1700 cm) with DFT-predicted vibrational modes .
Advanced Question: What experimental designs are suitable for studying its environmental fate?
Methodological Answer:
Adopt a split-plot design (as in ) to evaluate abiotic/biotic degradation:
- Abiotic Factors : Test hydrolysis/photolysis under controlled pH (4–9), UV light (254 nm), and temperature (20–40°C). Use HPLC-MS to quantify degradation products .
- Biotic Factors : Incubate with soil microbiota (4 replicates per condition) and monitor via -labeling to track mineralization rates .
- Statistical Analysis : Apply ANOVA to distinguish significant effects of variables (e.g., pH vs. microbial activity) .
Advanced Question: How to assess its bioactivity against enzyme targets with conflicting inhibition data?
Methodological Answer:
For inconsistent IC values (e.g., kinase inhibition assays):
- Enzyme Source Standardization : Use recombinant enzymes from the same expression system (e.g., E. coli vs. mammalian cells) to reduce variability .
- Dose-Response Curves : Perform 8-point assays (0.1–100 µM) in triplicate, including positive controls (e.g., staurosporine for kinases).
- Molecular Docking : Align docking results (AutoDock Vina) with crystallographic data to validate binding poses .
Advanced Question: What strategies optimize solvent effects on reaction yields and selectivity?
Methodological Answer:
Solvent polarity and proticity significantly impact cyclization efficiency:
- Dielectric Constant Screening : Test solvents (ε range 2–40) to correlate polarity with yield. DMF (ε = 37) typically maximizes sulfonyl-group activation .
- Co-Solvent Systems : Add 10% THF to DMF to enhance intermediate solubility without destabilizing the transition state .
- Kinetic Profiling : Use stopped-flow IR to monitor reaction intermediates and adjust solvent ratios in real time.
Advanced Question: How to address challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
Scale-up requires balancing reaction kinetics and purification:
- Flow Chemistry : Implement continuous-flow reactors to improve heat dissipation during exothermic steps (e.g., sulfonylation) .
- Crystallization Optimization : Use anti-solvent addition (e.g., water in DMSO) to enhance crystal nucleation.
- In-Process Analytics : Integrate PAT (Process Analytical Technology) tools like inline Raman spectroscopy to detect impurities ≥0.5% .
Advanced Question: How to design studies evaluating its hydrolytic degradation kinetics?
Methodological Answer:
Adopt a tiered approach:
- pH-Rate Profiling : Measure degradation half-lives (t) at pH 1–13 (37°C) using UV-Vis or LC-MS .
- Isotope Effects : Compare / in DO vs. HO to identify rate-limiting steps (e.g., nucleophilic attack vs. proton transfer).
- Activation Energy Calculation : Perform Arrhenius analysis (10–50°C) to derive and predict environmental persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
